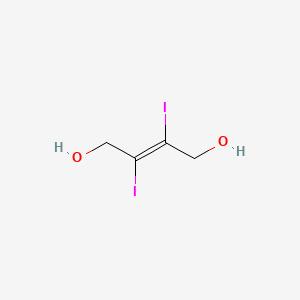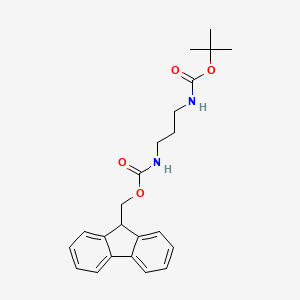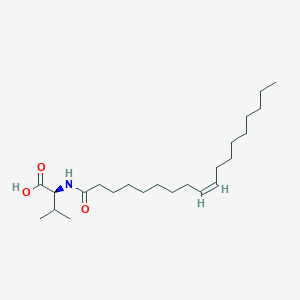
Iristectorigenin B
Overview
Description
Iristectorigenin B is a naturally occurring compound isolated from the plant Belamcanda chinensis. It is known for its role as a liver X receptor modulator, which makes it significant in the regulation of cholesterol homeostasis. This compound has been studied for its potential hypocholesterolemic activities, which may reduce the risk of coronary heart disease by activating liver X receptor target genes without inducing hepatic lipid accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iristectorigenin B can be synthesized through various chemical reactions involving the starting material tectoridin. The synthesis typically involves hydrolysis, methylation, and oxidation steps. The reaction conditions often include the use of methanol, hydrochloric acid, and other reagents under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Belamcanda chinensis using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate this compound. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Iristectorigenin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents under controlled temperatures.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .
Scientific Research Applications
Iristectorigenin B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other bioactive molecules.
Biology: Studied for its role in regulating cholesterol levels and its potential antiatherogenic effects.
Medicine: Investigated for its potential use in treating hypercholesterolemia and reducing the risk of coronary heart disease.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals aimed at managing cholesterol levels
Mechanism of Action
Iristectorigenin B exerts its effects by modulating liver X receptors, which are key transcriptional regulators of lipid and carbohydrate metabolism. By activating liver X receptor-α and liver X receptor-β, this compound induces the transcription of genes involved in cholesterol efflux, such as ATP-binding cassette transporters A1 and G1. This leads to reduced cholesterol accumulation in macrophages and improved reverse cholesterol transport without inducing hepatic lipid accumulation .
Comparison with Similar Compounds
Tectorigenin: Another compound isolated from Belamcanda chinensis with similar liver X receptor modulating properties.
Irigenin: A related compound with potential anti-inflammatory and antioxidant activities.
Irisflorentin: Known for its anti-cancer and anti-inflammatory properties.
Uniqueness: Iristectorigenin B is unique due to its dual activation of liver X receptor-α and liver X receptor-β, which makes it a potent regulator of cholesterol homeostasis without causing hepatic lipid accumulation. This sets it apart from other similar compounds that may not have the same dual activation properties .
Properties
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZOUWHPDDOJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235862 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37744-62-0, 86849-77-6 | |
| Record name | Iristectorigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037744620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086849776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iristectorigenin B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3VR8KUL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol](/img/structure/B8059084.png)
![(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol](/img/structure/B8059091.png)
![2-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]ethylazanium;4-methylbenzenesulfonate](/img/structure/B8059100.png)


![2-hydroxypropane-1,2,3-tricarboxylicacid;3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B8059118.png)


